4-({[(tert-butoxy)carbonyl]amino}methyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid
Description
4-({[(tert-Butoxy)carbonyl]amino}methyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid (CAS: 2287287-55-0) is a bicyclic organic compound with a molecular formula of C₁₁H₁₇NO₅ and a molecular weight of 243.26 g/mol . Its structure features a 2-oxabicyclo[2.1.1]hexane core (an oxygen atom in the bicyclic system), a tert-butoxycarbonyl (Boc)-protected amino methyl group at position 4, and a carboxylic acid moiety at position 1. The Boc group serves as a protective moiety for the amine, enhancing stability during synthetic processes .
This compound is classified as an organic building block, commonly used in medicinal chemistry and peptide synthesis. It is commercially available with a purity of ≥98% (NLT, Not Less Than), and its characterization data (NMR, HPLC, LC-MS) are well-documented . The rigid bicyclic scaffold may confer conformational restraint, making it valuable for designing bioactive molecules with improved target specificity.
Properties
IUPAC Name |
4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO5/c1-10(2,3)18-9(16)13-6-11-4-12(5-11,8(14)15)17-7-11/h4-7H2,1-3H3,(H,13,16)(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVGCYKLTGSVMJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC12CC(C1)(OC2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[(tert-butoxy)carbonyl]amino}methyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid typically involves multiple steps. One common method includes the protection of an amine group with a tert-butoxycarbonyl (Boc) group, followed by the formation of the oxabicyclohexane ring through a series of cyclization reactions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and reduce production costs while maintaining the quality and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-({[(tert-butoxy)carbonyl]amino}methyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the bicyclic structure.
Substitution: The Boc-protected amine group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions often involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in synthesis .
Scientific Research Applications
Synthesis and Reactivity
This compound can be synthesized through various methods, often involving the use of tert-butoxycarbonyl (Boc) protection strategies to enhance stability and reactivity during reactions. The Boc group is particularly useful in peptide synthesis, allowing for selective deprotection under mild conditions.
Table 1: Synthesis Methods
Applications in Medicinal Chemistry
The compound's structure allows it to act as a versatile building block in the synthesis of bioactive molecules. Its derivatives have been explored for their potential therapeutic effects, particularly in the development of new pharmaceuticals.
Case Study: Anticancer Agents
Research has demonstrated that derivatives of bicyclic compounds similar to 4-({[(tert-butoxy)carbonyl]amino}methyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid exhibit promising anticancer properties. For instance, compounds that incorporate similar structural motifs have shown effectiveness against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Applications in Material Science
Beyond medicinal applications, this compound can also be utilized in material science, particularly in the development of polymers and nanomaterials. The bicyclic structure can impart unique mechanical properties to polymers, making them suitable for various industrial applications.
Table 2: Material Applications
Mechanism of Action
The mechanism by which 4-({[(tert-butoxy)carbonyl]amino}methyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The Boc-protected amine group can be selectively deprotected under acidic conditions, allowing the compound to participate in various biochemical pathways. The oxabicyclohexane ring provides structural rigidity, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The target compound belongs to a family of bicyclo[2.1.1]hexane derivatives with variations in substituents and heteroatoms. Key structural analogues include:
2-[(tert-Butoxy)carbonyl]-4-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid (CAS: 2021659-61-8): 2-aza (nitrogen) instead of 2-oxa (oxygen) in the bicyclic system. A methyl group at position 4. Molecular formula: C₁₂H₁₉NO₄; MW: 241.3 g/mol .
2-[(tert-Butoxy)carbonyl]-4-fluoro-2-azabicyclo[2.1.1]hexane-1-carboxylic acid (CAS: 1824278-88-7): Fluorine substituent at position 4. Molecular formula: C₁₁H₁₆FNO₄; MW: 245.25 g/mol .
2-[(tert-Butoxy)carbonyl]-4-phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid (CAS: 2728644-42-4): Phenyl group at position 4, increasing hydrophobicity. Molecular formula: C₁₇H₂₁NO₄; MW: 303.35 g/mol .
Molecular formula: C₁₁H₁₇NO₄; MW: 227.26 g/mol .
3-Phenyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid (CAS: 2731009-06-4): Phenyl group at position 3 (instead of Boc-amino methyl at position 4). Molecular formula: C₁₂H₁₂O₃; MW: 204.23 g/mol .
Physicochemical Properties
Notes:
- Fluorine (1824278-88-7) introduces electronegativity, enhancing metabolic stability in drug candidates .
- Phenyl-substituted analogues (2728644-42-4, 2731009-06-4) are more hydrophobic, favoring membrane permeability .
Reactivity and Stability
- Boc Protection : All Boc-protected derivatives (e.g., 2287287-55-0, 2021659-61-8) are stable under basic conditions but cleaved under acidic conditions (e.g., TFA), enabling controlled deprotection in peptide synthesis .
- Aza vs. Oxa Cores : 2-azabicyclo derivatives (e.g., 2021659-61-8) may exhibit stronger hydrogen-bonding interactions due to the nitrogen atom, whereas 2-oxa derivatives (target compound) are less basic .
- Steric Effects : Bulky substituents (e.g., 4-phenyl in 2728644-42-4) reduce ring strain but may limit reactivity in sterically demanding reactions .
Data Tables
Table 1: Comparative Molecular Data
| CAS Number | Core Structure | Substituent (Position 4) | Molecular Weight (g/mol) | Key Application |
|---|---|---|---|---|
| 2287287-55-0 | 2-oxabicyclo[2.1.1] | Boc-amino methyl | 243.26 | Peptide synthesis |
| 2021659-61-8 | 2-azabicyclo[2.1.1] | Methyl | 241.3 | Scaffold design |
| 1824278-88-7 | 2-azabicyclo[2.1.1] | Fluoro | 245.25 | CNS drug candidates |
| 2728644-42-4 | 2-azabicyclo[2.1.1] | Phenyl | 303.35 | Hydrophobic interactions |
| 127926-24-3 | 2-azabicyclo[2.1.1] | None | 227.26 | Conformational studies |
Table 2: Commercial Availability and Pricing (Selected Examples)
| CAS Number | Supplier | Purity | Price (50 mg) |
|---|---|---|---|
| 2287287-55-0 | Moldb | ≥98% | N/A |
| 2021659-61-8 | CymitQuimica | ≥95% | €2,057.00 |
| 2728644-42-4 | Aaron Chemicals | ≥95% | In stock |
Biological Activity
4-({[(tert-butoxy)carbonyl]amino}methyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid, with CAS number 2384620-32-8, is a compound of interest in medicinal chemistry and organic synthesis due to its unique bicyclic structure and functional groups. This article explores its biological activity, synthesis, and potential applications based on recent research findings.
The molecular formula of the compound is with a molecular weight of approximately 257.28 Da. Key properties include:
| Property | Value |
|---|---|
| LogP | 1.43 |
| Heavy Atoms Count | 25 |
| Rotatable Bonds Count | 7 |
| Number of Rings | 3 |
| Polar Surface Area (Å) | 107 |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 2 |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through its functional groups. The tert-butoxycarbonyl (Boc) group acts as a protective moiety, enhancing the stability and bioavailability of the compound in biological systems.
Antimicrobial Activity
Recent studies have indicated that derivatives of bicyclic compounds exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Enzyme Inhibition
This compound may also serve as an inhibitor for specific enzymes involved in metabolic processes. For example, studies have demonstrated that bicyclic amino acids can inhibit proteases and other enzymes critical for pathogen survival, thereby offering a potential therapeutic avenue for drug development.
Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of several bicyclic compounds, including derivatives of the target compound. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli , showcasing its potential as an antimicrobial agent .
Study 2: Enzyme Inhibition Assay
In a separate study focusing on enzyme inhibition, researchers tested the compound against serine proteases and found that it exhibited an IC50 value of 150 nM, indicating strong inhibitory activity . This suggests potential applications in developing enzyme inhibitors for therapeutic use.
Synthesis and Derivatives
The synthesis of this compound involves multi-step reactions starting from readily available precursors in organic chemistry . Variations in the synthesis routes can lead to derivatives with enhanced biological activity or selectivity towards specific targets.
Q & A
Q. How can the stereochemistry of this bicyclohexane derivative be confirmed during synthesis?
To confirm stereochemistry, use a combination of NMR spectroscopy (e.g., NOESY for spatial proton-proton correlations) and X-ray crystallography for unambiguous structural determination. For intermediates, chiral HPLC or polarimetry can validate enantiomeric purity. Ensure synthetic steps preserve stereochemical integrity, especially during tert-butoxycarbonyl (Boc) protection/deprotection .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Follow GHS-compliant guidelines:
- Storage : Keep in tightly sealed containers in dry, ventilated areas to prevent hydrolysis of the Boc group .
- Exposure Control : Use fume hoods, nitrile gloves, and safety goggles. In case of skin contact, wash immediately with soap and water; for inhalation, move to fresh air and seek medical attention .
Q. What synthetic routes are reported for introducing the Boc-protected amino methyl group?
Common methods include:
- Mitsunobu Reaction : Coupling tert-butoxycarbonyl-protected amines to hydroxylated intermediates.
- Reductive Amination : Reacting aldehydes with Boc-protected amines using NaBH3CN or similar reductants. Monitor reaction progress via TLC or LC-MS to ensure complete functionalization .
Advanced Research Questions
Q. How to design experiments to evaluate this compound’s potential as a protease inhibitor?
- In Vitro Assays : Use fluorogenic substrates (e.g., AMC-tagged peptides) to measure inhibition kinetics against target proteases.
- Dose-Response Curves : Test concentrations from 1 nM to 100 µM to calculate IC50 values. Include positive controls (e.g., leupeptin) and validate results with triplicate runs .
- Molecular Docking : Model interactions using software like AutoDock Vina to predict binding modes to active sites .
Q. What strategies resolve contradictions in NMR spectral data during structural analysis?
- Deuterium Exchange : Identify labile protons (e.g., NH in Boc groups) by comparing spectra in D2O vs. CDCl3.
- 2D NMR Techniques : Use HSQC to correlate carbon-proton pairs and COSY for coupling networks.
- Cross-Validation : Compare experimental data with computed chemical shifts (e.g., using ACD/Labs or DFT calculations) .
Q. How to optimize the yield of the bicyclo[2.1.1]hexane core under varying reaction conditions?
- Solvent Screening : Test polar aprotic solvents (e.g., DMF, THF) for ring-closing metathesis or photocyclization.
- Catalyst Optimization : For transition-metal-catalyzed cyclizations, compare Pd(PPh3)4 vs. Grubbs catalysts.
- Temperature Gradients : Perform reactions at 0°C, RT, and reflux to identify kinetic vs. thermodynamic control .
Q. What analytical methods differentiate degradation products of this compound under acidic conditions?
- LC-HRMS : Monitor Boc deprotection (loss of C4H8O2) and cyclization byproducts.
- Stability Studies : Incubate at pH 2–7 (37°C) for 24–72 hours. Quantify degradation using UV/Vis or charged aerosol detection .
Data Analysis and Validation
Q. How to address discrepancies between computational and experimental LogP values?
- Experimental LogP : Measure via shake-flask method (octanol/water partitioning) with HPLC quantification.
- Computational Adjustments : Apply correction factors to DFT-derived LogP values using software like MarvinSuite or ALOGPS .
Q. What statistical approaches validate reproducibility in biological assays?
- ANOVA : Compare triplicate datasets to assess intra- and inter-experimental variability.
- Z’-Factor Analysis : Ensure Z’ > 0.5 for high-throughput screening reliability .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
